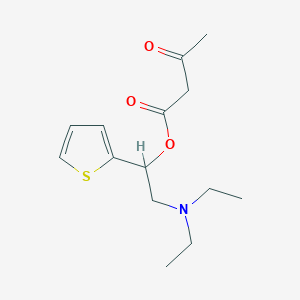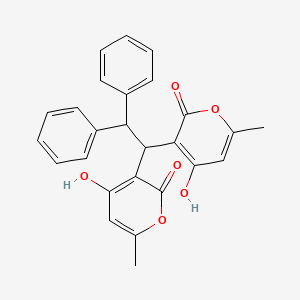
3,3'-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is an organic compound characterized by its unique structure, which includes two pyran-2-one rings connected by a diphenylethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with 2,2-diphenylethane-1,1-diol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings may participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)bis(propane-1-sulfonate): Known for its use as an aggregation-induced emission (AIE) dye for bio-imaging.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Used as a synthetic intermediate for further chemical synthesis.
Uniqueness
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its dual pyran-2-one rings and diphenylethane core, which confer distinct chemical and physical properties
Propiedades
Número CAS |
88639-72-9 |
|---|---|
Fórmula molecular |
C26H22O6 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2,2-diphenylethyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C26H22O6/c1-15-13-19(27)22(25(29)31-15)24(23-20(28)14-16(2)32-26(23)30)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,21,24,27-28H,1-2H3 |
Clave InChI |
ORWJNNGHJDWRIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(C2=C(C=C(OC2=O)C)O)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
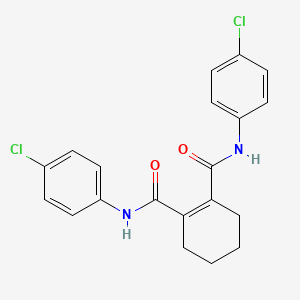
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
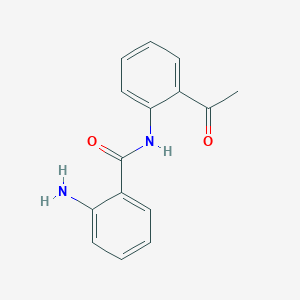

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)


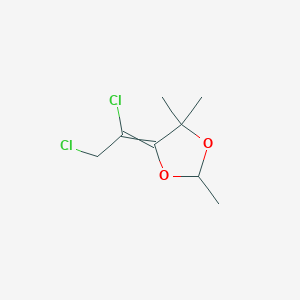
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)

![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
